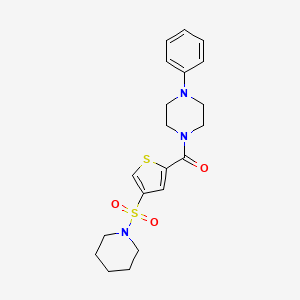
(4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, piperidine, and thiophene moieties, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反応の分析
Types of Reactions
(4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, (4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development and therapeutic applications .
Medicine
In medicine, this compound has shown promise in the treatment of certain diseases. Its ability to modulate specific molecular pathways makes it a potential candidate for the development of new medications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials and chemical processes .
作用機序
The mechanism of action of (4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
What sets (4-Phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone apart from similar compounds is its unique combination of piperazine, piperidine, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-13-11-21(12-14-22)17-7-3-1-4-8-17)19-15-18(16-27-19)28(25,26)23-9-5-2-6-10-23/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWLGNONDGNBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
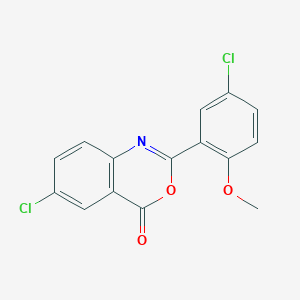
![2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B5039242.png)
![4-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5039247.png)
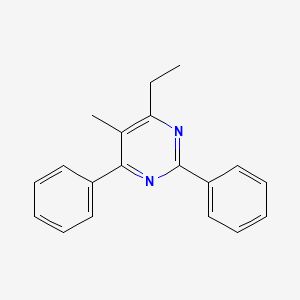
![METHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5039250.png)
![N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5039260.png)
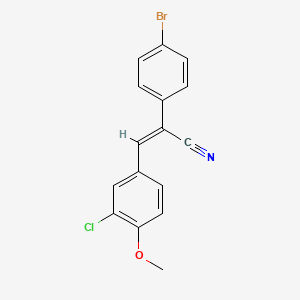
![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)
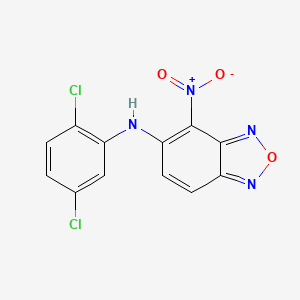
![2-{3-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}ACETAMIDE](/img/structure/B5039293.png)
![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5039314.png)
![1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5039326.png)
